![molecular formula C16H18N4O2 B1209966 N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide is a pyridinecarboxamide.
Applications De Recherche Scientifique
Hydrogen Bonding and Structural Analysis
Hydrogen Bonding in Anticonvulsant Enaminones The study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding and conformation. The compounds displayed intramolecular hydrogen bonding, forming nearly planar six-membered rings, and intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. This research emphasizes the structural intricacies of compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide, contributing to our understanding of their potential applications in the medical field, especially as anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Conformational Studies
NMR Spectral Studies of Conformation Singha and Sathyanarayana (1998) analyzed the NMR spectra of N-(2-pyridinyl)-3-pyridinecarboxamides to deduce their conformations. The study highlighted how the conformation of such compounds is influenced by solvent interactions and hydrogen bonding, revealing the complexity of their behavior in different environments. These insights are valuable for understanding the chemical properties and potential reactivity of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide (Singha & Sathyanarayana, 1998).
Synthesis and Modification for Enhanced Properties
Methylation for Enhanced Analgesic Properties Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in certain molecules to optimize their biological properties, notably enhancing their analgesic properties. This study's findings underline the potential of structural modifications in compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide to develop new pharmaceuticals with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activities and Applications
Antifungal Activity of Pyridinecarboxamide Derivatives Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This research indicates the potential of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide derivatives for use in agricultural fungicides, showcasing the chemical's versatility in different domains (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Propriétés
Nom du produit |
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide |
|---|---|
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-[6-(butanoylamino)-4-methylpyridin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-3-4-15(21)20-14-9-11(2)13(10-18-14)19-16(22)12-5-7-17-8-6-12/h5-10H,3-4H2,1-2H3,(H,19,22)(H,18,20,21) |
Clé InChI |
UABXJCJORJQWBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)
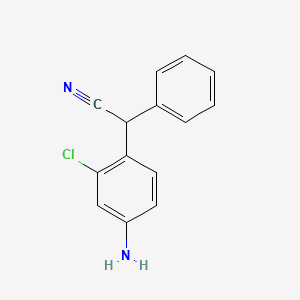
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
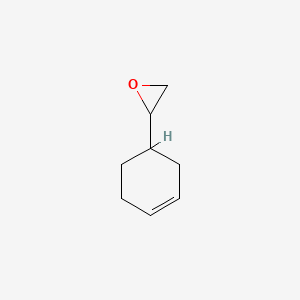
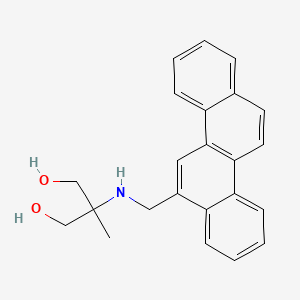

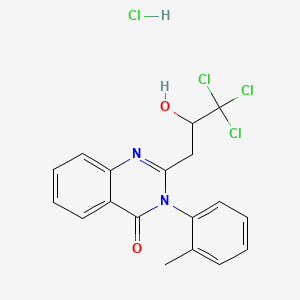
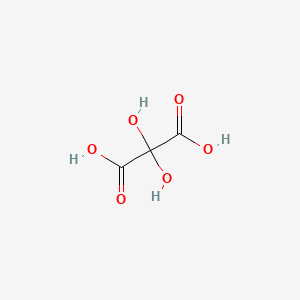
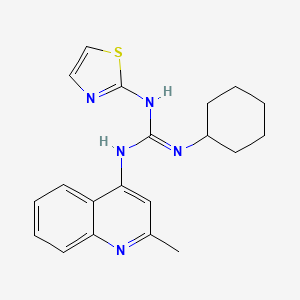

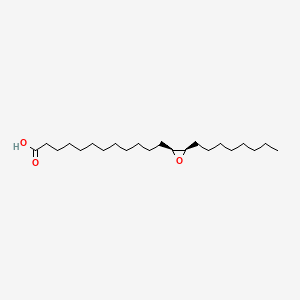
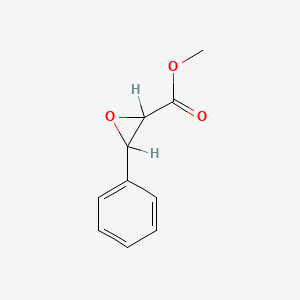
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)